(4-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate
Description
Properties
Molecular Formula |
C8H6F4O4S |
|---|---|
Molecular Weight |
274.19 g/mol |
IUPAC Name |
(4-fluoro-2-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6F4O4S/c1-15-7-4-5(9)2-3-6(7)16-17(13,14)8(10,11)12/h2-4H,1H3 |
InChI Key |
ZFVVSXLKJSTQKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The primary synthetic route to (4-fluoro-2-methoxyphenyl) trifluoromethanesulfonate involves the reaction of 4-fluoro-2-methoxyphenol with trifluoromethanesulfonic anhydride (triflic anhydride) or trifluoromethanesulfonyl fluoride in the presence of a base. This reaction converts the phenolic hydroxyl group into a triflate ester, a highly reactive leaving group for subsequent transformations.
-
- 4-Fluoro-2-methoxyphenol (starting material)
- Trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl fluoride (TfF)
- Base: N,N-diisopropylethylamine (DIPEA) or pyridine
- Solvent: Anhydrous acetonitrile or dimethylformamide (DMF)
-
- Low temperature (0 °C to room temperature)
- Anhydrous conditions to prevent hydrolysis
- Stirring for several hours (typically 16–18 hours)
Specific Methodology and Reaction Setup
A representative procedure adapted from recent research involves a two-chamber reactor system for controlled gas-phase triflation, which ensures high selectivity and yield.
- Stepwise procedure:
- Chamber A is charged with trifluoromethanesulfonyl fluoride precursor (e.g., N-phenyltrifluoromethanesulfonimide) and a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF2).
- Chamber B contains 4-fluoro-2-methoxyphenol, DIPEA as base, and an internal standard (e.g., trifluorotoluene) dissolved in acetonitrile.
- The reactor is cooled in an ice bath, then sealed and stirred at room temperature for 16–18 hours.
- The reaction progress is monitored by ^19F NMR spectroscopy to determine conversion and yield.
Optimization of Reaction Conditions
Several parameters influence the efficiency and selectivity of the triflation reaction:
- Proton source: Acidic additives such as trifluoroacetic acid (TFA) or sulfuric acid (H2SO4) can affect conversion and product distribution.
- Fluoride source: KF and KHF2 are commonly used; anhydrous KF in DMF or acetonitrile gives near-quantitative conversion.
- Solvent choice: Anhydrous solvents like DMF and acetonitrile yield better conversion and selectivity.
- Base equivalents: Typically 2–3 equivalents of DIPEA ensure complete deprotonation and reaction progression.
Data Tables Summarizing Research Outcomes
Effect of Proton Source on Triflation of 4-Fluoro-2-methoxyphenol
| Entry | Proton Source | Volume (mL) | Conversion (%) | Yield (%) | Product Ratio (Desired:Byproduct) |
|---|---|---|---|---|---|
| 1 | Trifluoroacetic acid (TFA) | 1.0 | 49 | 1.5 | 97:3 |
| 2 | 0.1 M Sulfuric acid (H2SO4) | 0.75 | 92 | 85 | 8:92 |
| 3 | 0.1 M Potassium sulfate (K2SO4) | 0.75 | 82 | 29 | 38:62 |
Note: Higher acidity tends to increase conversion but may reduce selectivity toward the desired triflate.
Effect of Fluoride Source and Solvent on Triflation Efficiency
| Entry | Fluoride Source | Equivalents | Solvent | Conversion (%) | Yield (%) | Product Ratio (Desired:Byproduct) |
|---|---|---|---|---|---|---|
| 1 | Potassium fluoride (KF) | 2.5 | Anhydrous DMF | 100 | 91 | 0:100 |
| 2 | Potassium fluoride (KF) | 2.5 | Anhydrous MeCN | 99 | 99 | 1:99 |
| 3 | Potassium bifluoride (KHF2) | 2.5 | DMF | 100 | 99 | 0:100 |
Note: Anhydrous conditions and choice of fluoride source critically affect yield and purity.
Effect of Base and Reaction Time
| Entry | Base (Equivalents) | Reaction Time (hours) | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| 1 | DIPEA (3.0 eq.) | 18 | >99 | 90–99 |
| 2 | Pyridine (2.0 eq.) | 16 | 85–95 | 80–88 |
Note: DIPEA generally provides higher conversion and yield than pyridine under similar conditions.
Mechanistic Insights and Notes
- The triflation proceeds via nucleophilic attack of the phenolate ion (generated by base deprotonation) on the electrophilic sulfur atom of trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl fluoride.
- The use of fluoride sources in the reaction chamber facilitates the generation of trifluoromethanesulfonyl fluoride gas in situ, which then reacts with the phenol.
- Maintaining anhydrous conditions is essential to prevent hydrolysis of triflic anhydride and degradation of the triflate product.
- The reaction is highly chemoselective for the phenolic hydroxyl group, even in the presence of other functional groups such as methoxy and fluoro substituents.
Summary of Key Research Outcomes
- The triflation of 4-fluoro-2-methoxyphenol to form (4-fluoro-2-methoxyphenyl) trifluoromethanesulfonate is efficiently achieved using trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl fluoride under basic, anhydrous conditions.
- Potassium fluoride or potassium bifluoride in anhydrous dimethylformamide or acetonitrile, combined with N,N-diisopropylethylamine as base, provides near-quantitative conversion and high yields.
- Reaction times of 16–18 hours at room temperature are sufficient for complete conversion.
- The process benefits from careful control of proton sources and solvent environment to maximize selectivity and minimize byproduct formation.
- Analytical monitoring by ^19F NMR spectroscopy is effective for quantifying conversion, yield, and product purity.
Chemical Reactions Analysis
Nitrile Group Transformations
The carbonitrile group undergoes characteristic reactions, including hydrolysis, reduction, and nucleophilic additions:
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the nitrile, forming an intermediate that reacts with water to yield carboxylic acids .
-
Reduction with LiAlH<sub>4</sub> follows a two-electron transfer pathway, converting the nitrile to a primary amine.
Cyclopropane Ring Reactivity
The strained cyclopropane ring participates in ring-opening and addition reactions:
Structural Influence :
-
The electron-withdrawing nitrile group increases ring strain, enhancing susceptibility to electrophilic attack .
-
Ring-opening under acidic conditions generates allylic intermediates, which stabilize via conjugation with the pyridine ring .
Fluoropyridine Substitution Reactions
The 6-fluoropyridin-2-yl group undergoes nucleophilic aromatic substitution (NAS) and cross-coupling:
Regioselectivity :
-
Fluorine at the 6-position directs substitution to the 3- and 5-positions of the pyridine ring due to meta-directing effects .
-
Palladium-catalyzed couplings require pre-functionalization (e.g., bromination) of the pyridine ring .
Cross-Coupling and Functionalization
The nitrile group facilitates metal-mediated reactions:
| Reaction Type | Reagents/Conditions | Product | Key References |
|---|---|---|---|
| Cyanation | CuCN/DMF | Nitrile-containing biheterocycles | |
| Nitrile-Alkyne Cyclization | AuCl<sub>3</sub>/CH<sub>3</sub>CN | Pyridine-fused pyrrole derivatives |
Catalytic Systems :
-
Copper-mediated cyanation retains the cyclopropane framework while introducing additional nitrile groups .
-
Gold catalysis promotes alkyne-nitrile cyclization, forming nitrogen-containing heterocycles .
Oxidation and Stability
The compound exhibits stability under standard conditions but undergoes oxidation at elevated temperatures:
| Condition | Observation | Key References |
|---|---|---|
| O<sub>2</sub>/Δ (100°C) | Degradation to CO<sub>2</sub> and NH<sub>3</sub> | |
| H<sub>2</sub>O<sub>2</ |
Scientific Research Applications
Chemistry
In chemistry, (4-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate is used as a reagent in various organic synthesis reactions. Its high reactivity makes it a valuable intermediate in the synthesis of complex molecules.
Biology and Medicine
In biological and medicinal research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions. This modification can help in studying the structure and function of these biomolecules.
Industry
In the industrial sector, (4-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate primarily involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which makes the phenyl ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups onto the phenyl ring.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triflate Derivatives
*Estimated based on molecular formula (C₈H₆F₄O₄S).
Electronic and Steric Effects
- Substituent Influence: Methyl Groups (): Both 2- and 4-methylphenyl triflates exhibit electron-donating effects, reducing the electrophilicity of the triflate group compared to the target compound. The para-methyl derivative may exhibit slightly lower steric hindrance than the ortho-substituted analog. In contrast, the target compound’s 2-methoxy group is smaller, allowing for broader applicability in sterically demanding reactions. Fluoro and Methoxy Groups: The 4-fluoro substituent in the target compound enhances the electron-withdrawing nature of the aryl ring, stabilizing negative charge development during leaving-group departure. The 2-methoxy group provides moderate steric hindrance while donating electrons via resonance, creating a balance between reactivity and stability.
Research Findings and Trends
- Steric vs. Electronic Trade-offs : Analogs like 4-methyl-2-(trimethylsilyl)phenyl triflate () emphasize the importance of steric design in tuning reactivity, whereas the target compound exemplifies electronic modulation.
- Solubility-Driven Design : The water solubility of 1-phenylimidazole triflate () underscores the role of heterocycles in enhancing compatibility with polar solvents, a feature less prominent in the target compound.
Biological Activity
(4-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate is an organic compound characterized by its trifluoromethanesulfonate functional group attached to a fluorinated aromatic ring. Its molecular formula is CHFOS, with a molecular weight of approximately 274.19 g/mol. The compound's structure includes a methoxy group and a fluorine atom, which significantly influence its chemical behavior and reactivity. This article discusses the biological activity of this compound, its potential pharmacological properties, and relevant research findings.
The presence of the trifluoromethanesulfonate group enhances the compound's utility in various synthetic applications. The fluorine and methoxy groups contribute to increased lipophilicity and metabolic stability, which may lead to enhanced bioactivity in medicinal chemistry contexts.
Biological Activity Overview
While specific biological activities of (4-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate are not extensively documented, compounds with similar structures often exhibit interesting pharmacological properties. The following sections summarize relevant findings from various studies.
Interaction Studies
Interaction studies involving (4-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate focus on its reactivity with different nucleophiles and electrophiles. Such studies are crucial for understanding its potential roles in various synthetic pathways and optimizing reaction conditions for improved yields.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with (4-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate, each exhibiting unique properties. The following table summarizes these compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate | CHFOS | Different position of the fluorine atom |
| 5-Fluoro-2-methoxyphenyl trifluoromethanesulfonate | CHFOS | Fluorine at position five alters reactivity |
| 3-Fluoro-4-(4-methoxyphenyl)phenyl trifluoromethanesulfonate | CHFOS | More complex structure with multiple aromatic rings |
These compounds differ primarily in the position of the fluorine and methoxy groups on the aromatic ring, affecting their electronic properties and reactivity profiles.
Case Studies and Research Findings
- Pharmacological Properties : Compounds similar to (4-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate have been explored for their roles as inhibitors in various biological pathways. For instance, some derivatives have shown moderate inhibitory effects against cyclooxygenase enzymes (COX-2) and lipoxygenases, which are critical in inflammatory processes .
- Cytotoxicity Studies : Research has indicated that certain derivatives exhibit cytotoxicity against cancer cell lines, including MCF-7 breast cancer cells. The presence of electron-withdrawing groups like fluorine can enhance the potency of these compounds .
- Molecular Docking Studies : In silico docking studies have revealed that halogen bonding interactions between fluorinated compounds and target proteins can lead to increased biological activity. Such interactions are essential for understanding how these compounds might function at a molecular level .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (4-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via triflation of the corresponding phenol derivative (4-fluoro-2-methoxyphenol) using triflating agents like trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyltriflimide. The reaction requires anhydrous conditions, a base (e.g., triethylamine or pyridine) to scavenge protons, and inert atmosphere (N₂/Ar) to prevent hydrolysis. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. For example, analogous triflate syntheses employ THF and triethylamine to achieve >95% purity, as noted in triflate preparation protocols .
- Key Variables : Reaction time (3–72 hours), temperature (0°C to room temperature), and stoichiometric ratios (1:1.2 phenol:Tf₂O) are critical for yield optimization.
Q. Which analytical techniques are most effective for characterizing (4-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate?
- Characterization Workflow :
- 1H/13C/19F NMR : Distinct signals for the methoxy group (~δ 3.8–4.0 ppm in 1H NMR), fluorine substituents (split signals in 19F NMR), and triflate moiety (δ 120–125 ppm in 19F NMR) confirm structure .
- HPLC/GC : Used to assess purity (>95% as per catalog data) and monitor byproducts during synthesis .
- Mass Spectrometry (EI/ESI) : Molecular ion peaks (e.g., m/z 244.16 for C₇H₄F₄O₃S) validate molecular weight .
Q. What are the primary applications of this compound in organic synthesis?
- Role as a Triflating Agent : The triflate group acts as a superior leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) due to its electron-withdrawing nature. It facilitates aryl-C bond formation in catalytic cycles, as seen in analogous triflate-mediated glycosylation and phosphazene syntheses .
Advanced Research Questions
Q. How do electronic effects of the 4-fluoro and 2-methoxy substituents influence regioselectivity in subsequent reactions?
- Mechanistic Insight : The methoxy group (-OMe) is an ortho/para-directing electron donor, while the fluoro substituent (-F) is a meta-directing electron-withdrawing group. Computational studies (DFT) predict competing directing effects, leading to mixed regioselectivity in electrophilic substitutions. Experimental validation via NOE NMR or X-ray crystallography (as in related phosphazene derivatives) can resolve ambiguities .
Q. What strategies mitigate hydrolysis or thermal decomposition of the triflate group during storage or reactions?
- Stabilization Methods :
- Storage : Under inert atmosphere (argon) at –20°C, using molecular sieves to absorb moisture.
- Reaction Conditions : Avoid protic solvents; use anhydrous THF or DCM. Additives like 4Å molecular sieves or scavengers (e.g., Et₃N) enhance stability, as demonstrated in glycosylation protocols .
- Decomposition Pathways : Monitor via 19F NMR for free triflic acid (δ ~ –78 ppm), a common hydrolysis byproduct .
Q. How can computational modeling (e.g., DFT) predict the reactivity of this triflate in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) model transition states for oxidative addition steps in palladium-catalyzed couplings. Key parameters include LUMO energy (triflate’s electrophilicity) and bond dissociation energies (C–O vs. C–S). Studies on analogous triflates show correlation between calculated activation barriers and experimental yields .
Q. How do conflicting literature reports on reaction yields with this compound arise, and how can they be resolved?
- Data Contradiction Analysis :
- Source Identification : Compare purity of starting materials (e.g., >95% HPLC-grade vs. lower-grade reagents) and catalyst loading (e.g., Pd(PPh₃)₄ at 1–5 mol%).
- Troubleshooting : Reproduce reactions under controlled conditions (e.g., glovebox for moisture-sensitive steps) and validate with multiple characterization techniques (e.g., GC-MS for byproduct analysis) .
Safety and Handling
Q. What safety protocols are essential when handling (4-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
